

Application Notes and Protocols: Tellurium-122 in Medical Isotope Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tellurium-122
Cat. No.:	B082960

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These application notes provide a comprehensive overview of the use of enriched **Tellurium-122** (¹²²Te) for the production of Iodine-123 (¹²³I), a key radionuclide in diagnostic nuclear medicine. The protocols outlined below cover the entire workflow, from target preparation and irradiation to chemical separation and quality control, culminating in its application in medical imaging.

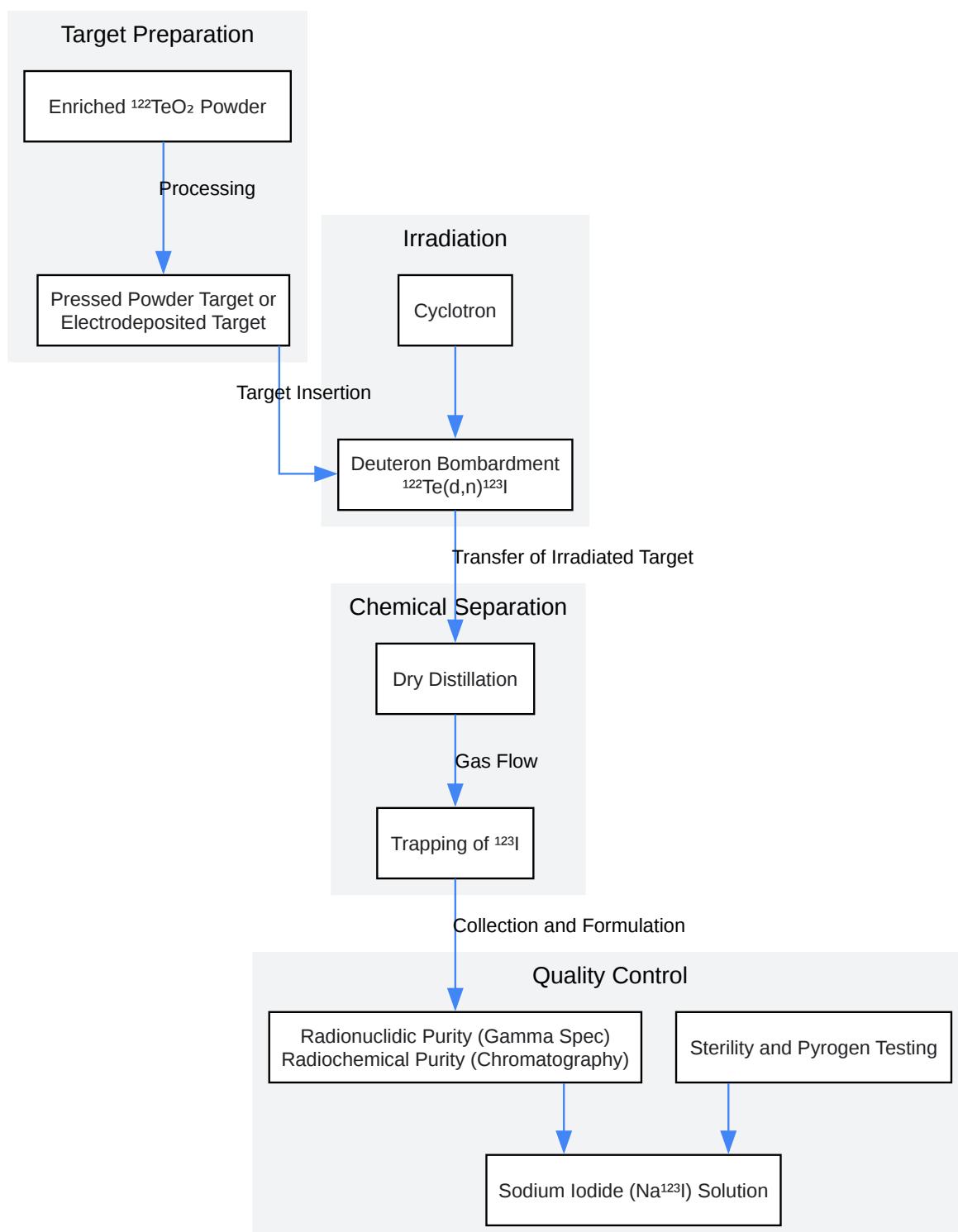
Introduction to Tellurium-122 for Iodine-123 Production

Tellurium-122 is a stable isotope of tellurium that serves as a precursor for the production of various radioisotopes of iodine, most notably Iodine-123.[1] ¹²³I is a gamma-emitting radionuclide with favorable characteristics for medical imaging, including a short half-life of 13.2 hours and a principal gamma-ray energy of 159 keV, which is ideal for detection by modern SPECT (Single-Photon Emission Computed Tomography) cameras.[2][3] These properties result in high-quality diagnostic images with a lower radiation dose to the patient compared to other iodine isotopes like ¹³¹I.[3]

The primary nuclear reaction for producing ¹²³I from ¹²²Te is the deuteron-induced reaction: $^{122}\text{Te}(\text{d},\text{n})^{123}\text{I}$. While other production routes exist, such as proton bombardment of enriched ¹²⁴Te, the use of ¹²²Te offers a viable pathway to high-purity ¹²³I.

Production Workflow Overview

The production of ^{123}I from a ^{122}Te target follows a multi-step process. This workflow ensures the efficient creation of the radioisotope, its separation from the target material, and its purification to meet stringent medical standards.

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Caption: Production workflow of Iodine-123 from a **Tellurium-122** target.

Experimental Protocols

Tellurium-122 Target Preparation

The choice of target material and its preparation are critical for efficient radionuclide production and subsequent separation. Tellurium dioxide (TeO_2) is often preferred over elemental tellurium due to its higher melting point and better thermal stability under irradiation.

Protocol 1: Pressed Powder Target

- Material: Highly enriched $^{122}\text{TeO}_2$ powder (>95% isotopic enrichment).
- Backing Plate: A high-purity copper or silver disc with a shallow indentation.
- Procedure: a. Place a precisely weighed amount of $^{122}\text{TeO}_2$ powder into the indentation of the backing plate. b. Uniformly compress the powder using a hydraulic press. The pressure should be optimized to create a dense, stable target that can withstand the cyclotron's vacuum and beam heating. c. Sinter the pressed target in a furnace at a temperature below the melting point of TeO_2 to increase its mechanical strength and thermal conductivity. d. The final target should be a solid, glassy layer of $^{122}\text{TeO}_2$ fused to the backing plate.

Protocol 2: Electrodeposition

- Material: Enriched ^{122}Te metal dissolved in an appropriate electrolyte solution.
- Substrate: A high-purity copper backing plate, which will serve as the cathode.
- Procedure: a. Prepare an electrolytic bath containing the dissolved ^{122}Te . b. Place the copper backing plate (cathode) and an inert anode (e.g., platinum) into the bath. c. Apply a specific current density for a calculated duration to deposit a uniform layer of ^{122}Te onto the copper substrate. The thickness of the deposited layer is critical for optimizing the nuclear reaction. d. After deposition, the target is rinsed with deionized water, dried, and carefully inspected for uniformity and adhesion.

Cyclotron Irradiation

The irradiation parameters must be carefully selected to maximize the yield of ^{123}I while minimizing the production of radionuclidic impurities.

Table 1: Irradiation Parameters for $^{122}\text{Te}(\text{d},\text{n})^{123}\text{I}$

Parameter	Value	Notes
Particle	Deuterons (d)	
Target	Enriched $^{122}\text{TeO}_2$ or ^{122}Te	Isotopic enrichment > 95% is recommended.
Deuteron Energy	8 - 14 MeV	Optimal energy range to maximize ^{123}I production and minimize impurities.
Beam Current	10 - 30 μA	Dependent on the target's thermal properties and cooling system.
Irradiation Time	2 - 6 hours	Dependent on the desired final activity of ^{123}I .

Protocol 3: Target Irradiation

- Mount the prepared ^{122}Te target onto the target holder of the cyclotron.
- Ensure the target cooling system (typically water-cooled) is functioning optimally.
- Evacuate the target chamber to the required vacuum level.
- Irradiate the target with deuterons using the parameters specified in Table 1.
- After irradiation, allow for a short cooling period to let short-lived, unwanted radionuclides decay.
- Remotely transfer the irradiated target to a shielded hot cell for chemical processing.

Chemical Separation: Dry Distillation

Dry distillation is a common and efficient method for separating the more volatile iodine from the tellurium target material.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol 4: Radioiodine Separation

- Apparatus: A quartz tube furnace, a carrier gas supply (e.g., argon or air), and a collection trap containing a dilute sodium hydroxide (NaOH) solution.
- Procedure: a. Place the irradiated $^{122}\text{TeO}_2$ target into the quartz tube within the furnace. b. Heat the furnace to a temperature between 650°C and 750°C.[4][7] At these temperatures, the produced ^{123}I will be released from the solid tellurium dioxide matrix. c. Pass a gentle stream of a carrier gas (e.g., Argon at 15 cm³/min) over the heated target.[6] d. The carrier gas transports the vaporized ^{123}I out of the furnace. e. Bubble the gas stream through a trapping solution of dilute (e.g., 0.01 N) NaOH. The ^{123}I is trapped in the solution as sodium iodide (Na ^{123}I). f. The separation process typically takes 30-60 minutes for a high recovery yield (>95%).[4] g. After separation, the enriched $^{122}\text{TeO}_2$ target material can be recovered for future use.[8]

Quality Control of the Final Product

The final Na ^{123}I solution must undergo rigorous quality control to ensure it is safe and effective for medical use.[2][9]

Table 2: Quality Control Specifications for Sodium Iodide I-123

Test	Method	Specification
Radionuclide Identification	Gamma-ray Spectroscopy	Major photoelectric peak at 0.159 MeV.[10]
Radionuclidic Purity	Gamma-ray Spectroscopy	$\geq 99.8\%$ ^{123}I .[11] Impurities such as ^{124}I , ^{125}I , and ^{126}I should be minimized.[2]
Radiochemical Purity	Paper or Thin-Layer Chromatography	$\geq 95\%$ as Iodide (I $^-$).[10][11]
pH	pH meter	7.5 - 9.0.[10]
Sterility	USP <71> Sterility Tests	No microbial growth.[12]
Bacterial Endotoxins (Pyrogens)	Limulus Amebocyte Lysate (LAL) Test	Within acceptable limits as per USP <85>.[10][13]

Protocol 5: Quality Control Testing

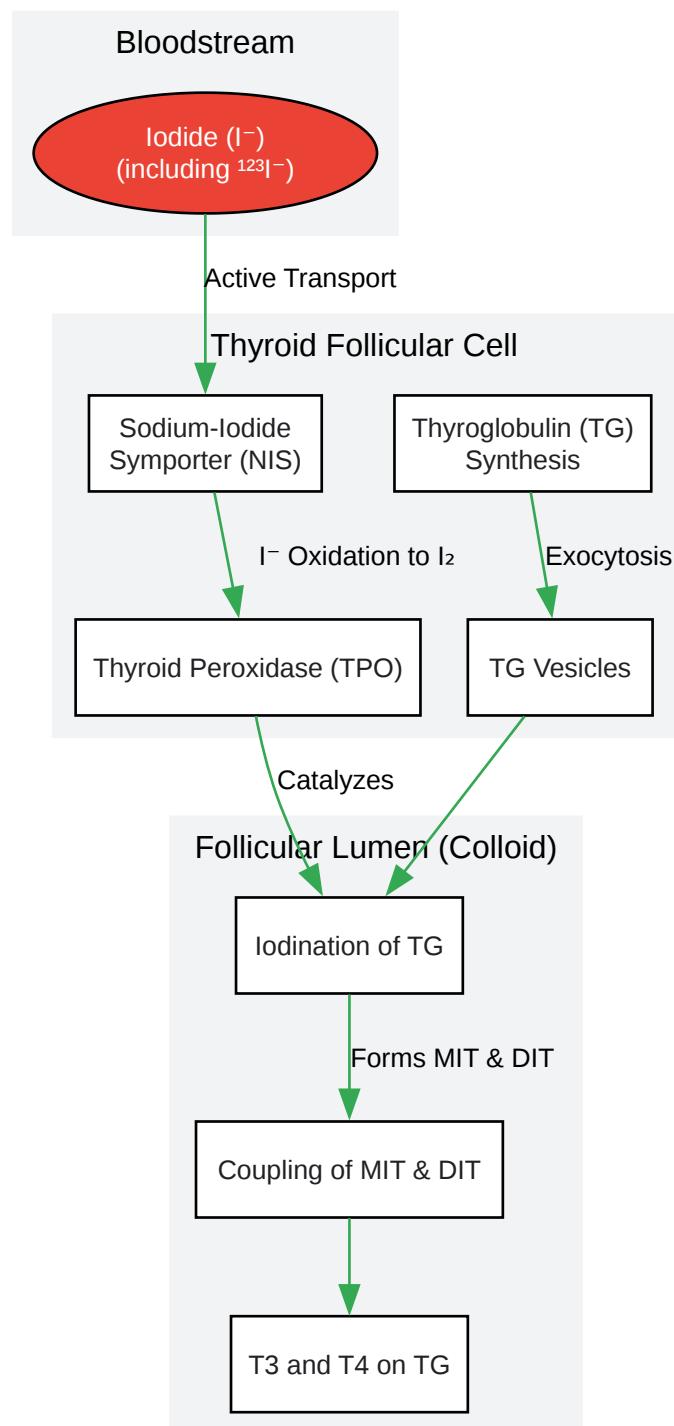
- Radionuclidic Purity: Analyze a sample of the Na^{123}I solution using a calibrated high-purity germanium (HPGe) gamma spectrometer to identify and quantify all gamma-emitting radionuclides present.
- Radiochemical Purity: Spot a sample onto a chromatography strip and develop it using an appropriate solvent system. Scan the strip to determine the distribution of radioactivity. The major peak should correspond to the iodide ion.
- Sterility: Inoculate samples into suitable growth media and incubate under specified conditions to check for microbial contamination.[\[12\]](#)
- Bacterial Endotoxins: Perform the LAL test on a sample of the final product to ensure it is free of pyrogens.[\[13\]](#)

Applications in Medical Imaging

The primary application of ^{123}I is in diagnostic imaging of the thyroid gland. It is also used to label other molecules for functional imaging of different organs and tumors.

Thyroid Uptake and Scintigraphy

The thyroid gland actively transports iodide from the blood to synthesize thyroid hormones. This physiological process is exploited for thyroid imaging with Na^{123}I .

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Caption: Simplified pathway of iodide uptake and thyroid hormone synthesis.

Protocol 6: Thyroid Scintigraphy with ^{123}I

- Patient Preparation: Patients may be advised to follow a low-iodine diet and discontinue certain medications that interfere with iodine uptake.
- Radiopharmaceutical Administration: An oral capsule of Na^{123}I is administered. The typical activity for thyroid imaging is 3.7–14.8 MBq (100–400 μCi).
- Imaging: Imaging is performed 4-6 hours or 24 hours post-administration using a gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.
- Data Acquisition: Planar images (anterior, left and right anterior oblique) are acquired. SPECT or SPECT/CT may also be performed for 3D localization and improved anatomical detail.
- Interpretation: The images provide information on the size, shape, position, and function of the thyroid gland, helping to diagnose conditions like hyperthyroidism, hypothyroidism, and thyroid nodules.

MIBG Scintigraphy

^{123}I can be used to label metaiodobenzylguanidine (MIBG), a norepinephrine analog, for imaging neuroendocrine tumors such as pheochromocytoma and neuroblastoma.

Protocol 7: ^{123}I -MIBG Scintigraphy

- Patient Preparation: Thyroid blockade with potassium iodide is necessary to prevent uptake of free ^{123}I by the thyroid. Certain medications that interfere with MIBG uptake must be discontinued.
- Radiopharmaceutical Administration: A dose of ^{123}I -MIBG (typically 185-370 MBq or 5-10 mCi for adults) is administered via slow intravenous injection.
- Imaging: Planar whole-body scans and/or SPECT/CT images are typically acquired at 4 and 24 hours post-injection.
- Interpretation: Focal areas of increased radiotracer uptake outside of normal physiological distribution can indicate the presence of neuroendocrine tumors.

Conclusion

Tellurium-122 is a valuable starting material for the production of high-purity Iodine-123, a critical radiopharmaceutical for diagnostic nuclear medicine. The protocols detailed in these application notes provide a framework for the consistent and safe production of ^{123}I , from target preparation through to its clinical application. Adherence to these methodologies, particularly the stringent quality control measures, is essential for ensuring the delivery of a high-quality product for patient care and research.

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- To cite this document: BenchChem. [Application Notes and Protocols: Tellurium-122 in Medical Isotope Production]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082960#tellurium-122-in-medical-isotope-production\]](https://www.benchchem.com/product/b082960#tellurium-122-in-medical-isotope-production)

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